

# An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Isoserine

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## Compound of Interest

**Compound Name:** (R)-3-Amino-2-hydroxypropanoic acid

**Cat. No.:** B3147819

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## Introduction

(R)-Isoserine, systematically known as (2R)-3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid of significant interest in synthetic organic chemistry, drug discovery, and materials science. Unlike its common constitutional isomer, serine (an  $\alpha$ -amino acid), isoserine is a  $\beta$ -amino acid, a distinction that imparts unique structural and reactive properties. In isoserine, the amino group is attached to the  $\beta$ -carbon (C3), whereas the hydroxyl group resides on the  $\alpha$ -carbon (C2), which is the chiral center. This structural arrangement prevents its direct participation in the genetically coded synthesis of proteins but establishes it as a valuable chiral building block for creating novel peptides, pharmaceuticals, and other functional molecules.<sup>[1][2]</sup>

This guide provides a comprehensive exploration of the core physicochemical characteristics of (R)-isoserine, offering field-proven insights and detailed methodologies for its analysis. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

## Molecular and Structural Properties

The fundamental identity of (R)-isoserine is defined by its molecular structure and stereochemistry. Understanding these aspects is critical for predicting its behavior in chemical reactions and biological systems.

- IUPAC Name: (2R)-3-Amino-2-hydroxypropanoic acid[3]
- Synonyms: (R)-3-Amino-2-hydroxypropionic acid, (R)-2-Hydroxy-β-alanine[4][5]
- Appearance: Typically a white to off-white crystalline powder or solid.[4][5]

## Chemical Structure and Key Identifiers

The spatial arrangement of functional groups around the chiral C2 carbon defines the molecule's (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its interaction with other chiral molecules, such as enzymes and receptors.

Identifier	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	[3][4]
Molecular Weight	105.09 g/mol	[3][4][6]
CAS Number	632-11-1	[4]
SMILES	N--INVALID-LINK--C(O)=O	[7] (for L-isomer)
InChI Key	BMYNFMYTOJXKLE- REOHCLBHSA-N	[7] (for L-isomer)

## Core Physicochemical Characteristics

The utility of (R)-isoserine in a laboratory or industrial setting is dictated by its physical properties. The following table summarizes key quantitative data, which are explored in detail in the subsequent sections.

Property	Value	Notes and Observations	Source(s)
Melting Point	197–198 °C	Values for isoserine vary, with some sources reporting up to 235 °C for the racemic mixture (DL-isoserine). This suggests that purity and isomeric form can influence the melting point.	[4][7][8]
Boiling Point	386.6 ± 27.0 °C	This value is a computational prediction and should be treated as an estimate.	[4]
Density	1.415 ± 0.06 g/cm <sup>3</sup>	This value is a computational prediction.	[4]
Specific Optical Rotation	+30.7°	([α]D <sub>20</sub> , c=1.0028 g/100mL in H <sub>2</sub> O at 589 nm). The positive sign indicates it is dextrorotatory.	[4]
pK <sub>a1</sub> (α-carboxyl)	~2.72	Based on experimental data for the L-enantiomer, which is expected to be identical. A predicted value is 2.71 ± 0.16.	[4][7]
pK <sub>a2</sub> (β-amino)	~9.25	Based on experimental data for	[7]

the L-enantiomer.

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## Solubility Profile

Like most amino acids, the solubility of (R)-isoserine is dominated by the polarity of its amino, hydroxyl, and carboxyl functional groups.

- **Aqueous Solubility:** (R)-isoserine is soluble in water.[\[2\]](#)[\[5\]](#) This is due to its ability to form strong hydrogen bonds with water molecules and its zwitterionic nature. The L-isomer is described as slightly soluble, indicating that concentration limits are a practical consideration.[\[7\]](#)
- **Organic Solvent Solubility:** While specific data for (R)-isoserine is scarce, its structure suggests low solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to low solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is expected to be higher in polar protic solvents like methanol and ethanol, though significantly less than in water.[\[9\]](#)
- **Influence of pH:** The solubility of isoserine in aqueous solutions is highly pH-dependent. At its isoelectric point (pI), where the net charge is zero, solubility is at a minimum. In acidic ( $\text{pH} < \text{pK}_{\text{a}1}$ ) or basic ( $\text{pH} > \text{pK}_{\text{a}2}$ ) solutions, the molecule becomes a charged salt (cation or anion, respectively), leading to a significant increase in solubility due to enhanced ion-dipole interactions with water.[\[9\]](#)

## Acidity, Basicity, and Zwitterionic Nature (pKa Values)

The pKa values of the  $\alpha$ -carboxyl and  $\beta$ -amino groups dictate the charge state of (R)-isoserine across the pH spectrum. Experimental values for L-isoserine, which are directly applicable to the R-enantiomer, are approximately 2.72 for the carboxylic acid and 9.25 for the protonated amino group.[\[7\]](#)

- At low pH (e.g.,  $\text{pH} < 2$ ): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (cationic form).
- At physiological pH ( $\sim 7.4$ ): The carboxyl group is deprotonated ( $\text{COO}^-$ ) and the amino group is protonated ( $\text{NH}_3^+$ ), resulting in a zwitterion with a net charge of zero.

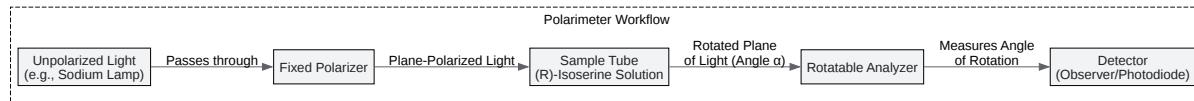
- At high pH (e.g., pH > 10): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (anionic form).

This behavior is fundamental to its handling in solution, its mechanism in certain reactions, and its separation by techniques like ion-exchange chromatography.

## Optical Activity

As a chiral molecule, (R)-isoserine rotates the plane of polarized light. This property, known as optical activity, is a definitive characteristic of its enantiomeric purity. The specific rotation ( $[\alpha]$ ) is a standardized measure of this effect.

For (R)-isoserine, the specific rotation is  $+30.7^\circ$ , signifying that it is dextrorotatory (rotates light to the right, or clockwise).[4] Its enantiomer, (S)-isoserine, would exhibit the same magnitude of rotation but in the opposite direction ( $-30.7^\circ$ ). A 1:1 mixture of both, a racemic mixture, would show no optical rotation.[10] The measurement of optical rotation is performed using a polarimeter.



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Caption: Workflow diagram of a polarimeter measuring optical rotation.

## Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of (R)-isoserine.

- Recommended Storage: Store in a cool, dry place, typically at 2–8 °C.[4]

- Atmosphere: To prevent degradation, it should be stored under an inert atmosphere, such as argon or nitrogen.[4]
- Sensitivity: The L-isomer is noted to be moisture-sensitive, a precaution that should be extended to the R-isomer.[7] Hygroscopicity can introduce water, which may affect stability and experimental accuracy.

## Analytical Methodologies

The analysis of (R)-isoserine requires techniques that can confirm its identity, purity, and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, often coupled with mass spectrometry (LC-MS).[11][12][13]

## The Challenge of Chiral Separation

Distinguishing between (R)-isoserine and (S)-isoserine is a critical analytical challenge because enantiomers possess identical physical properties in an achiral environment. Two primary HPLC strategies are employed:

- Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts diastereomerically with the enantiomers, causing them to elute at different times.[11]
- Pre-Column Derivatization: The sample is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[11]

## Experimental Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This protocol provides a validated, step-by-step workflow for determining the enantiomeric purity of (R)-isoserine. The causality behind each step is explained to ensure a self-validating system.

**Objective:** To quantify the ratio of (R)- and (S)-isoserine in a sample.

**Principle:** The amino group of isoserine is reacted with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These

diastereomers are then separated by reversed-phase HPLC and quantified by a fluorescence detector.

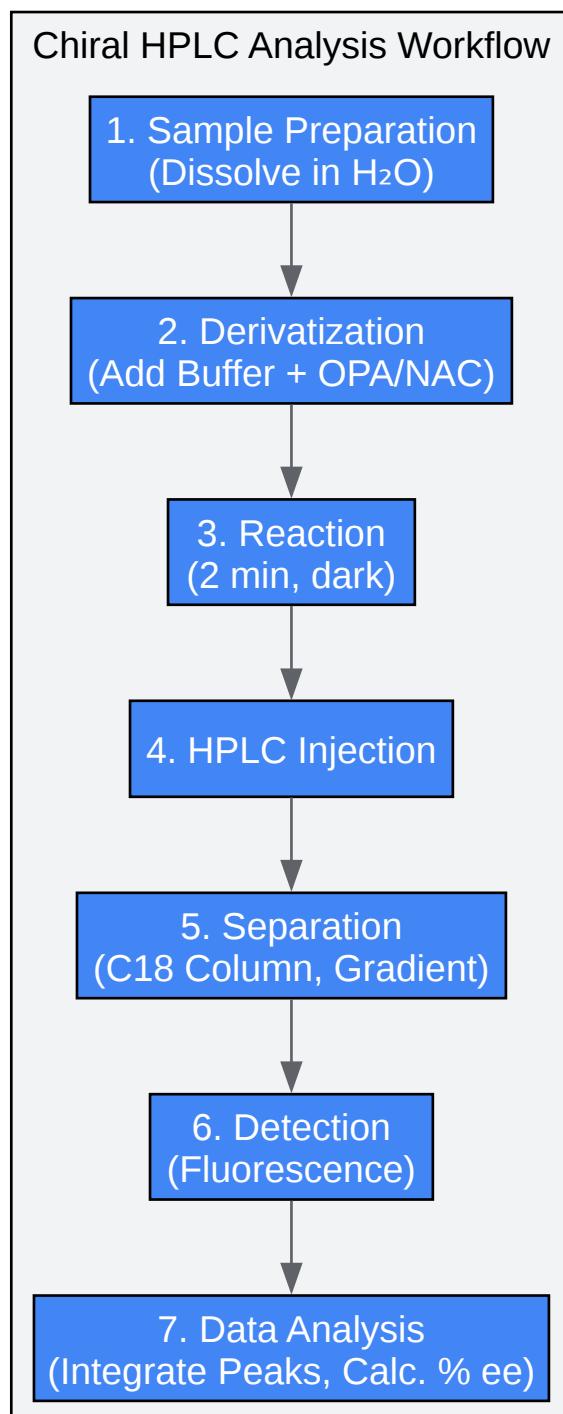
#### Materials:

- (R)-Isoserine sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Boric acid buffer (0.4 M, pH 9.5)
- Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.
- Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

#### Methodology:

- Standard and Sample Preparation:
  - Step 1.1: Accurately weigh and dissolve the (R)-isoserine reference standard and the unknown sample in HPLC-grade water to a final concentration of ~1 mg/mL. Causality: Precise concentration is key for accurate quantification.
  - Step 1.2: Prepare serial dilutions if necessary to fall within the linear range of the detector.
- Derivatization Reaction:
  - Step 2.1: In a microcentrifuge tube, combine 50  $\mu$ L of the sample/standard solution with 450  $\mu$ L of the boric acid buffer. Mix well. Causality: The reaction is base-catalyzed and requires a stable, high pH for the OPA/thiol reaction to proceed efficiently.
  - Step 2.2: Add 50  $\mu$ L of the OPA/NAC reagent. Vortex immediately for 30 seconds.

- Step 2.3: Allow the reaction to proceed in the dark for exactly 2 minutes. Causality: The resulting fluorescent derivatives are light-sensitive and can degrade. A precise reaction time ensures consistent derivatization efficiency between samples, which is critical for reproducibility.
- HPLC Analysis:
  - Step 3.1: Immediately inject 20  $\mu$ L of the derivatized solution onto the HPLC system.
  - Step 3.2: Elute the diastereomers using a gradient mobile phase. For example:
    - Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0
    - Mobile Phase B: Acetonitrile
    - Gradient: 10% to 50% B over 20 minutes.
    - Flow Rate: 1.0 mL/min.
    - Causality: A gradient elution is necessary to separate the diastereomers, which have slightly different polarities, from each other and from reagent peaks.
  - Step 3.3: Monitor the eluent with the fluorescence detector. The two diastereomers—one corresponding to (R)-isoserine and the other to (S)-isoserine—will elute as distinct peaks.
- Data Analysis:
  - Step 4.1: Integrate the peak areas for the two diastereomer peaks.
  - Step 4.2: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area\_R - Area\_S) / (Area\_R + Area\_S)] x 100 Where Area\_R is the peak area of the (R)-isoserine derivative and Area\_S is for the (S)-isomer.



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Caption: Workflow for enantiomeric purity analysis of (R)-isoserine.

## Conclusion

(R)-Isoserine is a chiral molecule with a distinct set of physicochemical properties that differentiate it from its more common isomer, serine. Its solubility, charge state, and optical activity are all direct consequences of its  $\beta$ -amino acid structure. A thorough understanding of these characteristics, from its melting point and pKa values to its behavior in solution, is essential for its successful application. The analytical methods detailed in this guide, particularly for chiral separation, provide the necessary tools for researchers to ensure the quality and purity of (R)-isoserine, paving the way for its use in the synthesis of next-generation therapeutics and advanced materials.

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